molecular formula C26H29ClN6O3 B12371646 8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one

8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B12371646
M. Wt: 509.0 g/mol
InChI Key: PIJSEUOSRTYUJM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MR24 involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidin-7-one core, followed by the introduction of various substituents to achieve the desired selectivity and potency. The synthetic route typically involves:

Chemical Reactions Analysis

MR24 undergoes several types of chemical reactions, including:

    Oxidation: MR24 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: MR24 can undergo nucleophilic substitution reactions, where various nucleophiles replace specific substituents on the molecule.

    Hydrolysis: Under acidic or basic conditions, MR24 can be hydrolyzed to form different hydrolysis products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

MR24 exerts its effects by selectively binding to and inhibiting MST3 and MST4 kinases. This inhibition leads to an increase in the number of cells in the G1 phase of the cell cycle, thereby causing cell cycle arrest . The molecular targets of MR24 are the active sites of MST3 and MST4, where it competes with ATP for binding. This inhibition disrupts the kinase signaling pathways, leading to various downstream effects, including changes in cell cycle progression and cellular responses .

Properties

Molecular Formula

C26H29ClN6O3

Molecular Weight

509.0 g/mol

IUPAC Name

8-(4-aminobutyl)-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(1,3-dihydroxypropan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C26H29ClN6O3/c1-16-5-4-6-23(30-16)17-7-8-20(22(27)12-17)21-11-18-13-29-26(31-19(14-34)15-35)32-24(18)33(25(21)36)10-3-2-9-28/h4-8,11-13,19,34-35H,2-3,9-10,14-15,28H2,1H3,(H,29,31,32)

InChI Key

PIJSEUOSRTYUJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CCCCN)NC(CO)CO)Cl

Origin of Product

United States

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